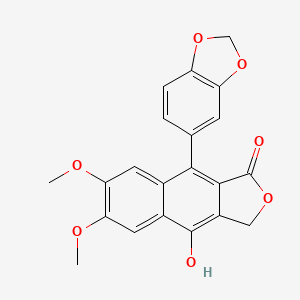
Diphyllin
Número de catálogo B1215706
Peso molecular: 380.3 g/mol
Clave InChI: VMEJANRODATDOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04486445
Procedure details


The product of step F, diphyllin, (10; 75 mg; 0.197 mmol), and 1 ml methyl iodide were dissolved in 5 ml acetone containing 82 mg potassium carbonate (0.6 mmol), and the resulting solution heated at about 60° for one hour. After removing acetone, a residue remained which was treated with methylene chloride and 10% aqueous hydrogen chloride. After separation of aqueous and organic layers, the organic layer was washed with saturated sodium chloride and dried over magnesium sulfate. Evaporation of solvent and purification on a preparative thin-layer chromatography plate provided ca. 67 mg of 9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxynaphtho[2,3-c]furan-1-(3H)-one, 11, mp 248°-250°. IR(CHCl3): 1770, 1620 cm-1 ; PMR (CDCl3): δ7.39 (s, 1H), 6.91 (s, 1H), 6.83-6.64 (m, 3H), 5.94 (2s, 2H), 5.42 (s, 2H), 4.05 (s, 3H), 3.98 (s, 3H), and 3.73 (s, 3H); MS: m/z 394.1006 (M+), calcd. for C22H18O7, 394.1049. A separate sample of product 11, prepared by substantially the foregoing procedure, was recrystallized from chloroform-ether, mp 256°-258°. This crystalline product was again recrystallized from chloroform-ether, mp 258°-260°.




Identifiers


|
REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[C:19]4[C:20](=[O:23])[O:21][CH2:22][C:18]=4[C:17]([OH:24])=[C:16]4[C:11]=3[CH:12]=[C:13]([O:27][CH3:28])[C:14]([O:25][CH3:26])=[CH:15]4)=[CH:9][C:4]=2[O:3][CH2:2]1.CI.[CH3:31]C(C)=O>>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[C:19]4[C:20](=[O:23])[O:21][CH2:22][C:18]=4[C:17]([O:24][CH3:31])=[C:16]4[C:11]=3[CH:12]=[C:13]([O:27][CH3:28])[C:14]([O:25][CH3:26])=[CH:15]4)=[CH:9][C:4]=2[O:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1COC2=C1C=CC(=C2)C2=C1C=C(C(=CC1=C(C1=C2C(OC1)=O)O)OC)OC
|
|
Name
|
|
|
Quantity
|
75 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1COC2=C1C=CC(=C2)C2=C1C=C(C(=CC1=C(C1=C2C(OC1)=O)O)OC)OC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution heated at about 60° for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing acetone
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was treated with methylene chloride and 10% aqueous hydrogen chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After separation of aqueous and organic layers
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of solvent and purification on a preparative thin-layer chromatography plate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1COC2=C1C=CC(=C2)C2=C1C=C(C(=CC1=C(C1=C2C(OC1)=O)OC)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 67 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
